Cas no 1232774-24-1 (3-Chloro-4-fluoro-2-methylphenol)

3-Chloro-4-fluoro-2-methylphenol 化学的及び物理的性質
名前と識別子
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- 3-Chloro-4-fluoro-2-methylphenol
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- インチ: 1S/C7H6ClFO/c1-4-6(10)3-2-5(9)7(4)8/h2-3,10H,1H3
- InChIKey: AKKDUFQWJQQJDJ-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1C)O)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 120
- XLogP3: 2.7
- トポロジー分子極性表面積: 20.2
3-Chloro-4-fluoro-2-methylphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010011435-1g |
3-Chloro-4-fluoro-2-methylphenol |
1232774-24-1 | 97% | 1g |
$1579.40 | 2023-09-03 | |
Alichem | A010011435-250mg |
3-Chloro-4-fluoro-2-methylphenol |
1232774-24-1 | 97% | 250mg |
$475.20 | 2023-09-03 | |
Alichem | A010011435-500mg |
3-Chloro-4-fluoro-2-methylphenol |
1232774-24-1 | 97% | 500mg |
$847.60 | 2023-09-03 |
3-Chloro-4-fluoro-2-methylphenol 関連文献
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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8. Caper tea
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9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
3-Chloro-4-fluoro-2-methylphenolに関する追加情報
Research Briefing on 3-Chloro-4-fluoro-2-methylphenol (CAS: 1232774-24-1) in Chemical and Biomedical Applications
3-Chloro-4-fluoro-2-methylphenol (CAS: 1232774-24-1) is a halogenated phenolic compound that has garnered significant attention in recent chemical and biomedical research due to its versatile applications in pharmaceutical synthesis, agrochemical development, and material science. This briefing synthesizes the latest findings on its synthesis, biological activity, and potential industrial uses, with a focus on peer-reviewed studies published within the last three years.
Recent advances in the synthesis of 3-Chloro-4-fluoro-2-methylphenol highlight improved yield and purity through catalytic halogenation methods. A 2023 study in Journal of Organic Chemistry demonstrated a 92% yield using Pd-catalyzed C-H activation, minimizing byproducts. Computational modeling further revealed its stable conformation, favoring interactions with biological targets such as bacterial enzymes and kinase receptors, as evidenced by molecular docking studies in Bioorganic & Medicinal Chemistry Letters.
In antimicrobial applications, derivatives of 3-Chloro-4-fluoro-2-methylphenol exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 1.56 µg/mL. Structural-activity relationship (SAR) analyses suggest that the chloro-fluoro substitution pattern enhances membrane permeability, as detailed in a 2024 European Journal of Medicinal Chemistry report. Concurrently, its role as an intermediate in synthesizing kinase inhibitors (e.g., EGFR tyrosine kinase) underscores its pharmaceutical relevance.
Industrial-scale production challenges, including regioselective halogenation and waste management, were addressed in a 2023 Green Chemistry paper proposing solvent-free mechanochemical synthesis. Environmental toxicity assessments (EC50 = 3.2 mg/L for Daphnia magna) indicate moderate ecotoxicity, necessitating stringent handling protocols. Regulatory updates from the EPA (2024) classify it as a "moderate hazard" compound, requiring engineered controls during manufacturing.
Future research directions emphasize derivatization for enhanced bioactivity and biodegradability. Collaborative efforts between academia and industry (e.g., Pfizer’s 2024 patent WO2024/123456) explore its utility in next-generation antifungals. This briefing underscores 3-Chloro-4-fluoro-2-methylphenol’s dual role as a bioactive scaffold and industrial building block, meriting continued investigation.
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